Cas no 929626-16-4 (3-Chloro-5-methoxyphenylboronic acid, pinacol ester)

3-Chloro-5-methoxyphenylboronic acid, pinacol ester structure
929626-16-4 structure
Product Name:3-Chloro-5-methoxyphenylboronic acid, pinacol ester
CAS-Nr.:929626-16-4
MF:C13H18BClO3
MW:268.544223308563
MDL:MFCD12405332
CID:839826
PubChem ID:46739618
Update Time:2024-10-26

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (3-chloro-5-methoxyphenyl)boronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-
    • 2-(3-Chloro-5-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 3-Chloro-5-methoxyphenylboronic acid, pinacol ester
    • MeOC6H3ClB(pinacolato)
    • MeOClC6H3B(pin)
    • 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • AKOS015999643
    • MFCD12405332
    • DB-357003
    • Z2044767079
    • 929626-16-4
    • 3-Chloro-5-methoxyphenylboronic acid,pinacol ester
    • 3-Chloro-5-methoxyphenylboronic acid pinacol ester
    • DTXSID60675213
    • F19655
    • EN300-1425729
    • GEONBEFVLDNCSM-UHFFFAOYSA-N
    • SCHEMBL4242311
    • CS-0174431
    • AS-48180
    • MDL: MFCD12405332
    • Inchi: 1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3
    • InChI-Schlüssel: GEONBEFVLDNCSM-UHFFFAOYSA-N
    • Lächelt: ClC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(OC)C=1

Berechnete Eigenschaften

  • Genaue Masse: 268.10400
  • Monoisotopenmasse: 268.1037523g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 293
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 27.7Ų

Experimentelle Eigenschaften

  • PSA: 27.69000
  • LogP: 2.64780

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019112233-5g
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 95%
5g
$465.12 2023-08-31
Fluorochem
216079-1g
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 95%
1g
£150.00 2022-03-01
Fluorochem
216079-5g
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 95%
5g
£600.00 2022-03-01
TRC
C427910-100mg
3-Chloro-5-methoxyphenylboronic acid, pinacol ester
929626-16-4
100mg
$81.00 2023-05-18
TRC
C427910-250mg
3-Chloro-5-methoxyphenylboronic acid, pinacol ester
929626-16-4
250mg
$155.00 2023-05-18
TRC
C427910-500mg
3-Chloro-5-methoxyphenylboronic acid, pinacol ester
929626-16-4
500mg
$236.00 2023-05-18
TRC
C427910-1g
3-Chloro-5-methoxyphenylboronic acid, pinacol ester
929626-16-4
1g
$333.00 2023-05-18
Ambeed
A418262-250mg
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 98%
250mg
$37.0 2025-04-15
Ambeed
A418262-1g
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 98%
1g
$45.0 2025-04-15
Ambeed
A418262-5g
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 98%
5g
$214.0 2025-04-15

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C; 100 °C → rt
Referenz
Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation
Wang, Guanghui; Xu, Liang; Li, Pengfei, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ;  12 h, 140 °C
Referenz
NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylation
Ding, Siyi ; Wang, Linghua; Miao, Zongcheng; Li, Pengfei, Molecules, 2019, 24(7),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Pinacolborane ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  24 h, 80 °C
Referenz
Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling
Tzschucke, C. Christoph; Murphy, Jaclyn M.; Hartwig, John F., Organic Letters, 2007, 9(5), 761-764

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  4 h, 80 °C
Referenz
Iridium-Catalyzed Preparation of Silylboranes by Silane Borylation and Their Use in the Catalytic Borylation of Arenes
Boebel, Timothy A.; Hartwig, John F., Organometallics, 2008, 27(22), 6013-6019

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  80 °C
Referenz
Di-μ-methoxobis(1,5-cyclooctadiene)-diiridium(I)
Li, Hongbo; Colacot, Thomas J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  1 h, 75 °C
1.2 18 h
Referenz
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 10 min, rt
1.2 overnight, rt
Referenz
Preparation of amino-imidazolone compounds for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of amino-imidazolines and their use as a medicament for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine (reaction products with poly(isobutylene)) ,  Polyisobutylene (4,4'-dimethyl-2,2'-bipyridine-terminated) ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Heptane ;  18 h, 80 °C
Referenz
Highly active, separable and recyclable bipyridine iridium catalysts for C-H borylation reactions
Mamlouk, Hind; Suriboot, Jakkrit; Manyam, Praveen Kumar; AlYazidi, Ahmed; Bergbreiter, David E.; et al, Catalysis Science & Technology, 2018, 8(1), 124-127

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  60 min, 80 °C
Referenz
Microwave-assisted, Ir-catalyzed aromatic C-H borylation
Li, Zeqing; Liang, Zhibin; Wang, Yuqiang; Pei, Yu, Research on Chemical Intermediates, 2013, 39(4), 1917-1926

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ;  1 min, rt
1.2 16 h, 80 °C
Referenz
Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization
Kallepalli, Venkata A.; Gore, Kristin A.; Shi, Feng; Sanchez, Luis; Chotana, Ghayoor A.; et al, Journal of Organic Chemistry, 2015, 80(16), 8341-8353

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)-2′-methylbiphenyl Solvents: Dimethylformamide ;  5 h, rt → 80 °C
Referenz
Preparation of benzazine heterocyclic compounds preventing, treating or alleviating RORγt-mediated diseases in patients
, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  80 °C
Referenz
Di--methoxobis(1,5-cyclooctadiene)diiridium(I)
Li, Hongbo; Colacot, Thomas J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Product class 2: chloroarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 79-120

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Raw materials

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Preparation Products

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester
Bestellnummer:A859906
Bestandsstatus:in Stock
Menge:5g/25g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:21
Preis ($):175.0/872.0/3488.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester
A859906
Reinheit:99%/99%/99%
Menge:5g/25g/100g
Preis ($):175.0/872.0/3488.0
Email